molecular formula C20H24N2O6S B5039412 methyl 2-[({4-[(isopropylamino)sulfonyl]-2-methylphenoxy}acetyl)amino]benzoate

methyl 2-[({4-[(isopropylamino)sulfonyl]-2-methylphenoxy}acetyl)amino]benzoate

Cat. No. B5039412
M. Wt: 420.5 g/mol
InChI Key: VLVLAUTYESEIBC-UHFFFAOYSA-N
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Description

Methyl 2-[({4-[(isopropylamino)sulfonyl]-2-methylphenoxy}acetyl)amino]benzoate, also known as MIPAB, is a novel chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MIPAB is a member of the class of sulfonylureas, which are widely used in the treatment of type 2 diabetes. However, MIPAB has unique properties that distinguish it from other sulfonylureas, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of methyl 2-[({4-[(isopropylamino)sulfonyl]-2-methylphenoxy}acetyl)amino]benzoate is not fully understood, but it is believed to work by inhibiting the activity of the enzyme sulfonylurea receptor 1 (SUR1). This enzyme is involved in the regulation of insulin secretion in the pancreas, and its inhibition by this compound may contribute to its anti-cancer and anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, this compound has been shown to increase insulin secretion in pancreatic beta cells. This effect is similar to other sulfonylureas, but this compound has been shown to have a longer duration of action and a lower risk of hypoglycemia.

Advantages and Limitations for Lab Experiments

One of the advantages of methyl 2-[({4-[(isopropylamino)sulfonyl]-2-methylphenoxy}acetyl)amino]benzoate is its specificity for SUR1, which may reduce the risk of off-target effects. Additionally, this compound has been shown to have a low toxicity profile, making it a safer alternative to other chemotherapy drugs. However, one limitation of this compound is its complex synthesis method, which may limit its availability for research purposes.

Future Directions

There are several future directions for research on methyl 2-[({4-[(isopropylamino)sulfonyl]-2-methylphenoxy}acetyl)amino]benzoate. One area of interest is in the development of this compound analogs with improved pharmacological properties. Additionally, further investigation is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of cancer and inflammatory diseases. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of methyl 2-[({4-[(isopropylamino)sulfonyl]-2-methylphenoxy}acetyl)amino]benzoate is a complex process that involves several steps. The starting material is 2-methyl-4-nitrophenol, which is converted to 2-methyl-4-aminophenol through a reduction reaction. The resulting compound is then coupled with 4-(isopropylamino)sulfonyl chloride to form 4-[(isopropylamino)sulfonyl]-2-methylphenol. This intermediate is then acetylated with acetic anhydride to yield 2-[({4-[(isopropylamino)sulfonyl]-2-methylphenoxy}acetyl)amino]benzoic acid. Finally, this compound is converted to this compound through a methylation reaction using methyl iodide.

Scientific Research Applications

Methyl 2-[({4-[(isopropylamino)sulfonyl]-2-methylphenoxy}acetyl)amino]benzoate has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research is in the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for chemotherapy. Additionally, this compound has been investigated for its anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

methyl 2-[[2-[2-methyl-4-(propan-2-ylsulfamoyl)phenoxy]acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O6S/c1-13(2)22-29(25,26)15-9-10-18(14(3)11-15)28-12-19(23)21-17-8-6-5-7-16(17)20(24)27-4/h5-11,13,22H,12H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLVLAUTYESEIBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC(C)C)OCC(=O)NC2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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